molecular formula C11H12BrNO B12902289 1-(4-Bromophenyl)-2-[(prop-2-en-1-yl)amino]ethan-1-one CAS No. 920804-19-9

1-(4-Bromophenyl)-2-[(prop-2-en-1-yl)amino]ethan-1-one

Cat. No.: B12902289
CAS No.: 920804-19-9
M. Wt: 254.12 g/mol
InChI Key: WPPSRKFDEAPADE-UHFFFAOYSA-N
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Description

2-(Allylamino)-1-(4-bromophenyl)ethanone is an organic compound that features both an allylamino group and a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(allylamino)-1-(4-bromophenyl)ethanone typically involves the reaction of 4-bromobenzaldehyde with allylamine under specific conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, can significantly impact the yield and purity of the final product.

Industrial Production Methods

Industrial production of 2-(allylamino)-1-(4-bromophenyl)ethanone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Allylamino)-1-(4-bromophenyl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(Allylamino)-1-(4-bromophenyl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(allylamino)-1-(4-bromophenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenylacetic acid: Shares the bromophenyl group but differs in the functional groups attached to the phenyl ring.

    4-Bromophenyl 4-bromobenzoate: Contains two bromophenyl groups and is used in different chemical contexts.

Uniqueness

2-(Allylamino)-1-(4-bromophenyl)ethanone is unique due to the presence of both an allylamino group and a bromophenyl group, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound in scientific research.

Properties

CAS No.

920804-19-9

Molecular Formula

C11H12BrNO

Molecular Weight

254.12 g/mol

IUPAC Name

1-(4-bromophenyl)-2-(prop-2-enylamino)ethanone

InChI

InChI=1S/C11H12BrNO/c1-2-7-13-8-11(14)9-3-5-10(12)6-4-9/h2-6,13H,1,7-8H2

InChI Key

WPPSRKFDEAPADE-UHFFFAOYSA-N

Canonical SMILES

C=CCNCC(=O)C1=CC=C(C=C1)Br

Origin of Product

United States

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